3-Bromo-8-methoxyimidazo[1,2-a]pyridine - 1263059-24-0

3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Catalog Number: EVT-1444229
CAS Number: 1263059-24-0
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.061
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-8-bromoimidazo[1,2-a]pyridine

Compound Description: 6-chloro-8-bromoimidazo[1,2-a]pyridine is a synthetic intermediate used in the preparation of more complex heterocyclic compounds. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 3-bromo-8-methoxyimidazo[1,2-a]pyridine. Both compounds have bromine substituents on the pyridine ring, although at different positions. Additionally, 6-chloro-8-bromoimidazo[1,2-a]pyridine has a chlorine substituent at the 6-position, while 3-bromo-8-methoxyimidazo[1,2-a]pyridine has a methoxy group at the 8-position. []

Ethyl 6-Bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates

Compound Description: This group of compounds is characterized by an ethyl carboxylate group at the 3-position, a bromine at the 6-position, and a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine core. These derivatives were synthesized and tested for their anti-hepatitis B virus (HBV) activity. Many showed potent inhibition of HBV DNA replication, with IC50 values ranging from 1.3 to 9.1 µM. []

Relevance: The ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates share the core imidazo[1,2-a]pyridine structure and bromine substitution at the 6-position of the pyridine ring with 3-bromo-8-methoxyimidazo[1,2-a]pyridine. The major structural differences are the presence of an ethyl carboxylate group at the 3-position and a hydroxyl group at the 8-position in the related compounds compared to a bromine at the 3-position and a methoxy group at the 8-position in 3-bromo-8-methoxyimidazo[1,2-a]pyridine. []

2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine

Compound Description: This compound is a product of the reaction between 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine. Its structure features a 6-bromo-3-pyridyl substituent at the 2-position of the imidazopyrazine ring system. []

Relevance: Although not directly containing the imidazo[1,2-a]pyridine core, this compound exhibits structural similarities to 3-bromo-8-methoxyimidazo[1,2-a]pyridine. Both possess a brominated pyridine ring, highlighting the use of this moiety in heterocyclic synthesis. The imidazopyrazine core in the related compound is a structural isomer of the imidazo[1,2-a]pyridine core in the target compound. []

3-Bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methylimidazo[1,2-a]pyridine hydrochloride (FR167344)

Compound Description: FR167344 is a potent and selective nonpeptide antagonist for the human bradykinin B2 receptor, displaying high affinity binding with an IC50 value of 65 nM. It inhibits bradykinin-induced phosphatidylinositol hydrolysis in a concentration-dependent manner. []

Relevance: FR167344 is a complex molecule containing the 3-bromoimidazo[1,2-a]pyridine core also found in 3-bromo-8-methoxyimidazo[1,2-a]pyridine. This structural similarity suggests the 3-bromoimidazo[1,2-a]pyridine scaffold could be a useful starting point for the design of other biologically active molecules. FR167344 demonstrates that substitutions at the 8-position and modifications to the imidazole ring can lead to potent and selective receptor antagonists. []

Properties

CAS Number

1263059-24-0

Product Name

3-Bromo-8-methoxyimidazo[1,2-a]pyridine

IUPAC Name

3-bromo-8-methoxyimidazo[1,2-a]pyridine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.061

InChI

InChI=1S/C8H7BrN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3

InChI Key

AKXXJZFDYQKQDC-UHFFFAOYSA-N

SMILES

COC1=CC=CN2C1=NC=C2Br

Synonyms

IMidazo[1,2-a]pyridine, 3-broMo-8-Methoxy-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.